molecular formula C12H10ClNO3 B1504388 Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate CAS No. 657424-77-6

Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

Cat. No. B1504388
Key on ui cas rn: 657424-77-6
M. Wt: 251.66 g/mol
InChI Key: ISTFXVOSPPRVQD-UHFFFAOYSA-N
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Patent
US07585881B2

Procedure details

Lithium aluminum hydride (320 mg, 8.4 mmol) was slowly added to a solution of 5-(3-chloro-phenyl)-isoxazole-3-carboxylic acid ethyl ester (2.0 g, 8.4) in THF (100 ml) at r.t After 1 h, the reaction mixture was quenched with water and then extracted with EA. The organic layer was washed with water and brine, dried (Na2SO4), filtered, and concentrated. The resulting residue was then purified by column chromatography using 15-40% EA in hex. to afford the title compound (1.32 g, 75%,). 1H NMR: 7.78 (s, 1H), 7.68 (m, 1H), 7.43 (m, 2H), 6.63 (s, 1H), 4.84 (d, 2H), 2.23 (t, 1H).
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]([C:12]1[CH:16]=[C:15]([C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([Cl:23])[CH:18]=2)[O:14][N:13]=1)=O)C>C1COCC1>[Cl:23][C:19]1[CH:18]=[C:17]([C:15]2[O:14][N:13]=[C:12]([CH2:10][OH:9])[CH:16]=2)[CH:22]=[CH:21][CH:20]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
320 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC(=O)C1=NOC(=C1)C1=CC(=CC=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EA
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was then purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1=CC(=NO1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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